molecular formula C10H12N4 B1324921 (E)-N'-(1H-indazol-5-yl)-N,N-dimethylmethanimidamide CAS No. 952183-04-9

(E)-N'-(1H-indazol-5-yl)-N,N-dimethylmethanimidamide

Cat. No. B1324921
M. Wt: 188.23 g/mol
InChI Key: IKHIJBBLEIEYOW-UHFFFAOYSA-N
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Description

“(E)-N’-(1H-indazol-5-yl)-N,N-dimethylmethanimidamide” is a chemical compound. It has been mentioned in the context of novel N-hydroxypropenamides bearing indazole moieties as potent HDAC inhibitors and anticancer agents .


Molecular Structure Analysis

Indazole is a heterocyclic aromatic organic compound. It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

Indazole-containing compounds have been synthesized and evaluated as potent HDAC inhibitors and anticancer agents . The synthesized compounds showed 2- to 30-fold more potent inhibitory activity against HDAC6 in comparison to that of a mixture of HDAC isoforms .

Scientific Research Applications

2H-indazoles are one class of the most important nitrogen-containing heterocyclic compounds. The 2H-indazole motif is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities . Therefore, much attention has been paid to access diverse 2H-indazole derivatives .

The late-stage functionalization of 2H-indazoles via C–H activation is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives . This includes the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles and remote C–H functionalization at the benzene ring in 2H-indazoles .

  • Heat Shock Factor 1 Inhibitor : The compound “(E)-N’-(1H-indazol-5-yl)-N,N-dimethylmethanimidamide” is also known as KRIBB11 , which is a Heat Shock Factor 1 (HSF1) inhibitor . It interacts with HSF1 in a reversible manner and prevents HSF1 from recruiting p-TEFb to the hsp70 promoter site, a critical step for heat shock-induced transcription activation . It has been reported to exhibit antiproliferation activity against several cancer cultures in vitro and effectively suppress tumor growth in mice in vivo .

  • Estrogen Receptor Modulating Compound : There are processes described for the preparation of an estrogen receptor modulating compound, which includes a 1H-indazol-5-yl motif . This could potentially be related to the compound you mentioned, but the exact application would depend on the specific context and experimental setup.

  • Late-stage Functionalization of 2H-indazoles : The 2H-indazole motif, which is present in the compound you mentioned, is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities . The late-stage functionalization of 2H-indazoles via C–H activation is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives .

  • Synthetic Intermediate : The compound could potentially be used as a synthetic intermediate in the preparation of other complex molecules. For example, processes have been described for the preparation of an estrogen receptor modulating compound, which includes a 1H-indazol-5-yl motif . This could potentially be related to the compound you mentioned, but the exact application would depend on the specific context and experimental setup.

  • Drug Discovery : Given its bioactive properties, the compound could potentially be used in drug discovery and development. The 2H-indazole motif is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities . Therefore, much attention has been paid to access diverse 2H-indazole derivatives .

  • Chemical Research : The compound could be used in chemical research, particularly in studies involving C–H functionalization of 2H-indazoles . The late-stage functionalization of 2H-indazoles via C–H activation is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives .

Future Directions

The future directions for “(E)-N’-(1H-indazol-5-yl)-N,N-dimethylmethanimidamide” and related compounds involve further drug discovery analysis . They are promising candidates due to their high absorption ability, low metabolic activity, and low toxicity .

properties

IUPAC Name

N'-(1H-indazol-5-yl)-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-14(2)7-11-9-3-4-10-8(5-9)6-12-13-10/h3-7H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHIJBBLEIEYOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=CC2=C(C=C1)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701247363
Record name N′-1H-Indazol-5-yl-N,N-dimethylmethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701247363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N'-(1H-indazol-5-yl)-N,N-dimethylmethanimidamide

CAS RN

952183-04-9
Record name N′-1H-Indazol-5-yl-N,N-dimethylmethanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952183-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N′-1H-Indazol-5-yl-N,N-dimethylmethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701247363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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